5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- is a complex heterocyclic compound characterized by a fused seven-membered azepine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is with a molecular weight of approximately 160.22 g/mol. It is classified under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures.
The synthesis of 5,9-methano-5H-pyrido[3,4-d]azepine typically involves several steps:
The synthesis may also utilize continuous flow reactors for industrial-scale production to ensure consistent quality and yield. Purification techniques such as recrystallization or chromatography are typically employed to isolate the desired product in its hydrochloride salt form .
The molecular structure of 5,9-methano-5H-pyrido[3,4-d]azepine features a unique bicyclic framework comprising a pyridine and an azepine ring. The structural representation can be illustrated as follows:
C1CCN2C=C(C1)C=CC(=N2)C
The compound's InChI Key is RLCQJVYRKOJGFR-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
5,9-Methano-5H-pyrido[3,4-d]azepine can undergo various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and m-chloroperbenzoic acid for oxidations. The outcomes of these reactions can lead to various derivatives that may possess distinct biological properties .
The mechanism of action for compounds like 5,9-methano-5H-pyrido[3,4-d]azepine primarily involves interaction with neurotransmitter receptors in the brain. Research indicates that this compound may act as a ligand for dopamine receptors, particularly the D3 subtype:
The melting point and boiling point data are not extensively documented but can vary based on purity and specific formulation conditions.
5,9-Methano-5H-pyrido[3,4-d]azepine has several scientific applications:
This compound represents a promising area of research in drug development, particularly concerning neuropharmacology and therapeutic interventions for psychiatric conditions.
The emergence of 5,9-methano-5H-pyrido[3,4-d]azepine derivatives represents a significant advancement in heterocyclic chemistry. While exact discovery timelines are obscured by proprietary research, these compounds arose from intensive efforts to develop dopamine D3-selective ligands in the early 2010s. The scaffold evolved from structurally related azepine and pyridine-fused systems investigated for CNS-targeted bioactivity, marking a strategic shift toward bridged polycyclic frameworks. Patent literature from this period reveals parallel development of analogous scaffolds like 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine, demonstrating sustained interest in this chemotype's three-dimensional complexity [1] [4].
This compound belongs to a specialized class of bridged azepines characterized by:
This structurally constrained heterocycle has proven valuable across chemical disciplines:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: